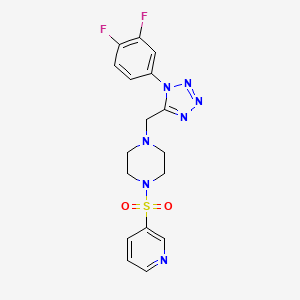

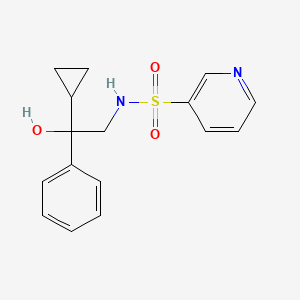

![molecular formula C13H18N2S B2501066 2-((3-methylenepiperidin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[d]thiazole CAS No. 2168291-39-0](/img/structure/B2501066.png)

2-((3-methylenepiperidin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[d]thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-((3-methylenepiperidin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[d]thiazole" is not directly mentioned in the provided papers. However, the papers do discuss various thiazole derivatives, which are of interest due to their biological activities. For instance, thiazole derivatives have been evaluated for their cytotoxicity on carcinoma cell lines and have shown significant activity . Additionally, thiazolopyridines have been synthesized and evaluated as histamine H(3) receptor antagonists . The molecular structure and vibrational spectra of a benzo[d]thiazol-2(3H)-one molecule have been investigated using ab initio Hartree-Fock and density functional theory . Furthermore, new thiazole derivatives with a cyclobutyl group have been synthesized and tested for antibacterial activity .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of suitable precursors such as chloroacetylcyclobutane with thiourea, as seen in the synthesis of 2-amino-4-[3-methyl-3-(5,6,7,8-tetrahydro-2-naphthyl)cyclobutyl]thiazole . While the specific synthesis of "this compound" is not detailed, the methodologies described in the papers could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex, with multiple conformers possible. For example, the conformational analysis of a benzo[d]thiazol-2(3H)-one molecule revealed seven staggered stable conformers, with the most stable form having a chair conformation . This suggests that the molecular structure of "this compound" could also exhibit multiple stable conformers, which would be an important consideration in its analysis.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, often related to their biological activity. For instance, the cytotoxicity of indolyl-hydrazinil-thiazoles against carcinoma cell lines may involve interactions with cellular components . The specific chemical reactions of "this compound" would need to be studied in the context of its potential biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure. The vibrational spectra and geometrical parameters of these compounds can be determined using various spectroscopic methods and computational chemistry techniques . These properties are essential for understanding the behavior of the compounds in biological systems and could be used to predict the properties of "this compound".

科学的研究の応用

Antimicrobial Activity

Compounds containing cyclopentadithiazole structures, similar to the one mentioned, have been investigated for their antimicrobial properties. Research indicates that certain metal complexes with Schiff base ligands that include thiazole rings exhibit antimicrobial activities against various microorganisms. For instance, cobalt(II), copper(II), nickel(II), and zinc(II) complexes with novel Schiff base ligands showed activity against eight different microorganisms, highlighting the potential of such compounds in antimicrobial applications (Cukurovalı et al., 2002).

Pesticidal Activities

Investigations into the pesticidal applications of thiazole derivatives have shown promising results. For example, derivatives of 5-(2-cyclopropylaminopyrimidin-4-yl)-4-(thiophenyl)thiazole exhibited strong larvicidal activity against mosquito larvae and potent fungicidal activities against phytopathogenic fungi, suggesting their utility in controlling mosquito populations and plant diseases (Choi et al., 2015).

Synthesis and Bioactivity Screening

The synthesis of new compounds incorporating thiazole units and their subsequent bioactivity screening has been a focus area. For instance, novel 1,3-thiazolidin-4-one compounds bearing thiadiazols/triazoles moieties were synthesized and showed significant antimicrobial activity, demonstrating the potential of these compounds in developing new antimicrobial agents (Ayyash & Hammady, 2020).

Antioxidant and Cytotoxic Potential

Research into the antioxidant and cytotoxic potential of novel thiazole derivatives has unveiled compounds with significant activity. Newly synthesized 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives evaluated for in vitro cytotoxicity on carcinoma cell lines demonstrated significant cytotoxic activity alongside remarkable antioxidant activity, indicating their potential use in cancer therapy (Grozav et al., 2017).

Electrochemical Synthesis

The electrochemical synthesis of benzothiazoles and thiazolopyridines from thioamides using a metal- and reagent-free method showcases the advancement in synthesis techniques, providing a sustainable approach to accessing a variety of benzothiazoles and thiazolopyridines, which are important in pharmaceuticals and organic materials (Qian et al., 2017).

特性

IUPAC Name |

2-[(3-methylidenepiperidin-1-yl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2S/c1-10-4-3-7-15(8-10)9-13-14-11-5-2-6-12(11)16-13/h1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBICGUDQQFYQLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)CC2=NC3=C(S2)CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

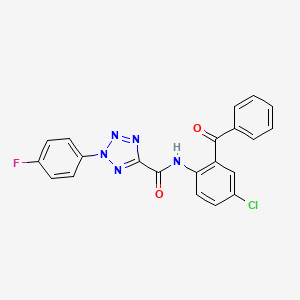

![3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2500988.png)

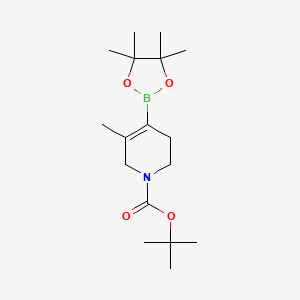

![3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2500991.png)

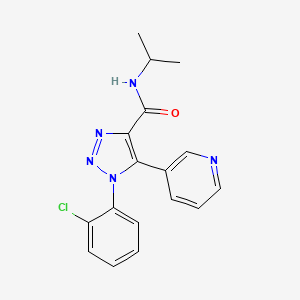

![6-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2500997.png)

![2-[[1-[3-(1,3-Benzodioxol-5-ylmethoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2500999.png)

![1-acetyl-5-bromo-N-[3-(dimethylamino)propyl]indoline-6-sulfonamide](/img/structure/B2501001.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-2-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide](/img/structure/B2501006.png)